molecular formula C9H8BrNO3 B13507432 3-Bromo-2-acetamidobenzoic acid

3-Bromo-2-acetamidobenzoic acid

Cat. No.: B13507432
M. Wt: 258.07 g/mol
InChI Key: BJKMAIQTMOWCEQ-UHFFFAOYSA-N
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Description

3-Bromo-2-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an acetamido group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-acetamidobenzoic acid typically involves the bromination of 2-acetamidobenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reagent concentrations. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-acetamidobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

3-Bromo-2-acetamidobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-acetamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and acetamido group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

  • 2-Bromo-3-acetamidobenzoic acid
  • 3-Bromo-5-acetamidobenzoic acid
  • 2-Acetamido-5-bromobenzoic acid

Comparison: Compared to these similar compounds, 3-Bromo-2-acetamidobenzoic acid is unique due to the specific positioning of the bromine and acetamido groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

2-acetamido-3-bromobenzoic acid

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

BJKMAIQTMOWCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Br)C(=O)O

Origin of Product

United States

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